molecular formula C18H18ClN3S2 B4616924 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B4616924
M. Wt: 375.9 g/mol
InChI Key: WVSBTROQOPCWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol," often involves multi-step reactions that can include cyclization, nucleophilic substitution, and the addition of various functional groups. For instance, Hakobyan et al. (2017) explored the functionalization of 5-(4-alkoxybenzyl)-4-R-4H-1,2,4-triazole-3-thiols, which shares a structural resemblance, highlighting the versatility in synthesizing these molecules through reactions at the nitrogen atom Ν2 (Hakobyan et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for understanding their reactivity and properties. Studies such as those by Srivastava et al. (2016) provide insights into the synthesis and spectral features of triazole compounds, revealing how molecular geometry, electronic distribution, and intermolecular interactions influence their characteristics. Their work on the theoretical analysis and spectroscopic characterization sheds light on the structure-activity relationships crucial for the development of triazole-based compounds (Srivastava et al., 2016).

Chemical Reactions and Properties

The reactivity of triazole derivatives, including "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol," encompasses a broad spectrum of chemical reactions. These compounds can undergo nucleophilic substitution, addition reactions, and cyclization, contributing to their diverse chemical properties. For example, the synthesis and antimicrobial evaluation of related triazole derivatives by Rajurkar et al. (2016) highlight the potential for these compounds to participate in biological activities, demonstrating their chemical reactivity and interaction with biological targets (Rajurkar et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Studies on the crystal structure, like those conducted by Xu et al. (2006), provide detailed information on the arrangement of atoms within the compound and how intermolecular forces contribute to its physical characteristics. Such analyses are vital for understanding the material properties of these compounds, which can affect their application in various fields (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of "4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol" are shaped by its functional groups and molecular structure. The presence of the triazole ring, thiol group, and chloro-methylphenyl moiety contribute to its reactivity, allowing for various chemical transformations and the formation of new compounds. Research by Ghattas et al. (2016) into similar triazole compounds emphasizes the importance of functional groups in determining reactivity, showcasing the diverse chemical behavior of these molecules (Ghattas et al., 2016).

Scientific Research Applications

Insecticidal Activity

Compounds structurally related to 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol have been synthesized and assessed for their insecticidal properties. For example, tetrazole-linked triazole derivatives showed significant activity against Plodia interpunctella, highlighting their potential in developing new insecticides (Maddila, Pagadala, & Jonnalagadda, 2015).

Molecular Interactions and Structural Analysis

Research has also focused on the molecular and structural characteristics of triazole derivatives. Hirshfeld surface analysis and DFT calculations on ethyl 2-triazolyl-2-oxoacetate derivatives have provided insights into π-hole tetrel bonding interactions, relevant for understanding the molecular behavior of such compounds (Ahmed et al., 2020).

Antimicrobial and Antioxidant Activities

Various triazole derivatives have been evaluated for their antimicrobial and antioxidant activities. Novel heterocyclic compounds derived from similar structures have shown promising lipase and α-glucosidase inhibition, indicating their potential in treating diseases related to enzyme malfunction (Bekircan, Ülker, & Menteşe, 2015). Furthermore, novel phenothiazine-linked substitutedbenzylideneamino-1,2,4-triazole derivatives exhibited potent antioxidant activity, demonstrating the chemical versatility of triazole compounds for therapeutic applications (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).

Corrosion Inhibition

The structural motif of 4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol and its analogs has been explored for applications in corrosion inhibition. Studies on the inhibition efficiency of zinc corrosion by similar compounds have contributed to the understanding of the relationship between molecular structures and their inhibitory capabilities (Gece & Bilgiç, 2012).

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S2/c1-12-5-3-4-6-14(12)10-24-11-17-20-21-18(23)22(17)16-9-15(19)8-7-13(16)2/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBTROQOPCWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CSCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.